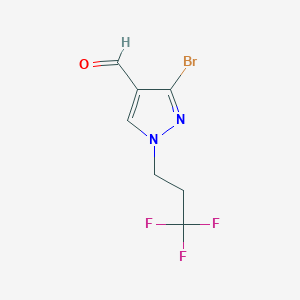

3-Bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carbaldehyde

Description

3-Bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carbaldehyde is a halogenated pyrazole derivative featuring a bromo substituent at position 3, a 3,3,3-trifluoropropyl group at position 1, and a carbaldehyde functional group at position 3. Pyrazole derivatives are widely studied for their diverse biological activities, including antimicrobial, antiviral, and antitumor properties . The trifluoropropyl moiety enhances lipophilicity and metabolic stability, while the carbaldehyde group offers reactivity for further functionalization, such as condensation or nucleophilic addition reactions.

Properties

IUPAC Name |

3-bromo-1-(3,3,3-trifluoropropyl)pyrazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrF3N2O/c8-6-5(4-14)3-13(12-6)2-1-7(9,10)11/h3-4H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRBUUXMYOIUMLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NN1CCC(F)(F)F)Br)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrF3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carbaldehyde typically involves the bromination of 1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carbaldehyde. This can be achieved using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position on the pyrazole ring.

Industrial Production Methods: Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and specific reaction conditions, such as temperature and pressure, can also enhance the efficiency of the synthesis process.

Types of Reactions:

Oxidation: The aldehyde group in 3-Bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carbaldehyde can undergo oxidation to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products:

Oxidation: 3-Bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carboxylic acid.

Reduction: 3-Bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-methanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carbaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.

Industry: Used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and trifluoropropyl groups can enhance the compound’s binding affinity and specificity towards these targets. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity.

Comparison with Similar Compounds

Table 1: Substituent Comparison of Pyrazole Derivatives

Key Observations:

- Trifluorinated Groups : The trifluoropropyl group in the target compound differs from trifluoromethyl (e.g., ) by providing a longer alkyl chain, which may increase steric bulk and alter solubility.

- Carbaldehyde Reactivity : Carbaldehyde at position 4 is common in pyrazole derivatives (e.g., ), enabling Schiff base formation or nucleophilic additions, unlike ketone-containing analogs (e.g., ).

Physicochemical Properties

Table 2: Property Comparison

Key Observations:

- Lipophilicity : The trifluoropropyl group in the target compound likely increases LogP compared to phenyl-substituted analogs (e.g., ), enhancing membrane permeability.

- Polar Surface Area (PSA) : The carbaldehyde group contributes to a moderate PSA (~40 Ų), similar to other pyrazole carbaldehydes , suggesting comparable solubility profiles.

Biological Activity

3-Bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carbaldehyde (CAS No. 1343062-63-4) is a compound within the pyrazole family, known for its diverse biological activities. This article explores its pharmacological properties, synthesis, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C₆H₆BrF₃N₂

- Molecular Weight : 243.03 g/mol

- Physical Form : Liquid

- Purity : ≥95% .

Synthesis

The compound can be synthesized through various methods involving the reaction of pyrazole derivatives with brominated and trifluoropropyl reagents. The synthetic routes often yield compounds with significant biological activity, particularly in anti-inflammatory and antimicrobial domains.

Pharmacological Properties

Research indicates that pyrazole derivatives exhibit a wide range of biological activities:

- Anti-inflammatory Activity : Pyrazole compounds, including 3-Bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carbaldehyde, have shown promising anti-inflammatory effects. For instance, studies have demonstrated that certain pyrazole derivatives can inhibit cytokines such as TNF-α and IL-6 at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

- Antimicrobial Activity : The compound has been tested against various bacterial strains and has shown effective antimicrobial properties. In vitro studies indicate that it can inhibit the growth of E. coli and Bacillus subtilis, making it a candidate for further development as an antimicrobial agent .

- Anticancer Potential : Some studies suggest that pyrazole derivatives may exhibit anticancer properties by inducing apoptosis in cancer cells. Research has focused on their ability to target specific cancer pathways, although specific data on this compound's efficacy is still limited .

Study 1: Anti-inflammatory Effects

In a study evaluating the anti-inflammatory effects of several pyrazole derivatives, 3-Bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carbaldehyde was found to significantly reduce edema in animal models when compared to control groups treated with ibuprofen .

| Compound | Edema Reduction (%) | Reference |

|---|---|---|

| 3-Bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carbaldehyde | 76% | |

| Ibuprofen | 85% |

Study 2: Antimicrobial Activity

Another study assessed the antimicrobial efficacy of this compound against various pathogens. Results indicated a notable inhibition of bacterial growth at concentrations around 40 µg/mL.

Q & A

Basic: What are the common synthetic routes for preparing 3-Bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carbaldehyde?

Methodological Answer:

The synthesis typically involves multi-step reactions:

- Step 1: Formation of the pyrazole core via cyclization. For example, heating 3-fluoropyridine derivatives with hydrazine under reflux conditions to yield substituted pyrazoles .

- Step 2: Bromination at the 3-position using brominating agents like N-bromosuccinimide (NBS) in polar solvents (e.g., DMF) at controlled temperatures .

- Step 3: Introduction of the 3,3,3-trifluoropropyl group via alkylation. This may involve nucleophilic substitution using 3-bromo-1,1,1-trifluoropropane under basic conditions (e.g., K₂CO₃) .

- Step 4: Oxidation of a methyl or hydroxymethyl group at the 4-position to the aldehyde using oxidizing agents like MnO₂ or Dess-Martin periodinane .

Key Validation: Monitor reaction progress via TLC and confirm purity via HPLC. Final characterization should include ¹H/¹³C NMR and HRMS .

Advanced: How can structural contradictions in crystallographic data be resolved for this compound?

Methodological Answer:

Structural ambiguities (e.g., bond lengths, torsional angles) often arise from:

- Disorder in the trifluoropropyl group due to rotational flexibility. Use high-resolution X-ray diffraction data (≤ 0.8 Å) and refine with SHELXL .

- Thermal motion artifacts: Apply anisotropic displacement parameters (ADPs) during refinement. For severe cases, split models or constraints may be required .

- Validation Tools: Cross-check with computational methods (DFT-optimized geometries) and compare experimental vs. calculated bond angles using software like Mercury or OLEX2 .

Example: In a related pyrazole-carbaldehyde derivative, disorder in the trifluoropropyl chain was resolved using the SQUEEZE procedure in PLATON to account for solvent-accessible voids .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR: Identify proton environments (e.g., aldehyde proton at ~9.8–10.2 ppm) and confirm trifluoropropyl integration (CF₃ group splits into quartets in ¹⁹F NMR) .

- FT-IR: Detect aldehyde C=O stretch (~1700 cm⁻¹) and C-Br vibration (~650 cm⁻¹) .

- HRMS: Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm mass error .

- X-ray Crystallography: Resolve regiochemistry and confirm spatial arrangement of substituents .

Advanced: How can computational modeling guide the design of bioactivity studies for this compound?

Methodological Answer:

- Docking Studies: Use AutoDock Vina or Schrödinger Suite to predict binding affinities to target proteins (e.g., kinases, GPCRs). Focus on the aldehyde group’s role in covalent binding .

- QSAR Modeling: Correlate substituent effects (e.g., electron-withdrawing CF₃) with bioactivity using descriptors like Hammett constants or LogP .

- MD Simulations: Assess stability of ligand-protein complexes over 100 ns trajectories to identify critical binding residues .

Case Study: Pyrazole-carbaldehydes with trifluoropropyl groups showed enhanced inhibitory activity against COX-2 in silico, validated via in vitro assays .

Basic: How are purity and stability assessed during storage?

Methodological Answer:

- Purity: Analyze via reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Acceptable purity: ≥95% .

- Stability: Conduct accelerated degradation studies under stress conditions (40°C/75% RH for 4 weeks). Monitor aldehyde oxidation to carboxylic acid via LC-MS .

- Storage: Store at –20°C in amber vials under inert gas (Ar/N₂) to prevent moisture absorption and photodegradation .

Advanced: What strategies mitigate low yields in the trifluoropropyl alkylation step?

Methodological Answer:

Low yields (~30–40%) often stem from:

- Steric hindrance: Optimize reaction temperature (60–80°C) and use phase-transfer catalysts (e.g., TBAB) to enhance nucleophilicity .

- Byproduct formation: Introduce Boc-protected intermediates to direct regioselectivity, as seen in analogous pyrazole syntheses .

- Alternative Reagents: Replace 3-bromo-1,1,1-trifluoropropane with 3-iodo derivatives for faster kinetics. Use silver salts (Ag₂CO₃) to trap halide byproducts .

Basic: What safety precautions are essential when handling this compound?

Methodological Answer:

- PPE: Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing .

- Spill Management: Neutralize aldehyde residues with sodium bisulfite solution. Collect halogenated waste in designated containers .

- First Aid: For skin contact, wash with 10% ethanol/water solution to solubilize the aldehyde .

Advanced: How can regioselectivity challenges in pyrazole functionalization be addressed?

Methodological Answer:

- Directing Groups: Install temporary groups (e.g., –OMe) at the 4-position to bias bromination to the 3-position. Remove via hydrolysis post-functionalization .

- Metal Catalysis: Use Pd-catalyzed C–H activation for selective trifluoropropyl introduction. Ligands like XPhos improve turnover in cross-coupling reactions .

- Microwave-Assisted Synthesis: Enhance reaction specificity by reducing side reactions (e.g., over-alkylation) via controlled heating .

Basic: What solvent systems are optimal for recrystallization?

Methodological Answer:

- Primary Choice: Ethyl acetate/hexane (1:3 v/v) for slow crystallization.

- Alternatives: Dichloromethane layered with n-pentane for high-purity crystals.

- Troubleshooting: If solubility is low, use DMF/water (gradient) or THF/ethanol .

Advanced: How do electronic effects of the trifluoropropyl group influence reactivity?

Methodological Answer:

- Electron-Withdrawing Nature: The –CF₃ group reduces electron density at the pyrazole ring, increasing electrophilicity at the aldehyde position. This enhances nucleophilic addition reactions (e.g., with hydrazines to form hydrazones) .

- Steric Effects: The bulky trifluoropropyl group hinders π-stacking in solid-state packing, as observed in X-ray structures with elongated C–C bonds .

- Impact on Tautomerism: Stabilizes the keto form over enol due to inductive effects, confirmed via ¹H NMR (absence of enolic proton at ~12 ppm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.